N-(2-ethylbutyl)pyridin-3-amine
Description
Contextualization within Pyridine-Amine Chemistry
Aminopyridines are a class of pyridine (B92270) derivatives that have been extensively studied due to their diverse biological activities and applications in synthesis. researchgate.net They exist as three primary isomers (2-amino, 3-amino, and 4-aminopyridine), with their reactivity and basicity influenced by the position of the amino group relative to the ring nitrogen. researchgate.net The pyridine ring itself is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, while the exocyclic amino group provides a site for electrophilic reactions. rsc.org
N-(2-ethylbutyl)pyridin-3-amine is a secondary amine derivative of 3-aminopyridine (B143674). Unlike 2- and 4-aminopyridine (B3432731) where the amino group can electronically conjugate with the ring nitrogen, the 3-amino isomer's functionality is more akin to a standard arylamine. The nitrogen lone pair is less delocalized into the ring, making it a distinct building block. The presence of the bulky, branched 2-ethylbutyl group attached to the nitrogen atom introduces specific steric and lipophilic characteristics, which can be exploited to modulate the physical and pharmacological properties of larger molecules synthesized from it.
Significance of this compound as a Building Block in Organic Synthesis
Pyridine derivatives are crucial scaffolds in medicinal chemistry and materials science. rsc.orgacs.org Aminopyridines, in particular, serve as versatile starting materials or intermediates for constructing more complex molecules. researchgate.net They are key components in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and receptor ligands. acs.org The synthesis of N-alkylated aminopyridines can be achieved through various methods, including coupling reactions between a halopyridine and an amine or the direct alkylation of an aminopyridine. nih.govnih.gov
The commercial availability of this compound suggests its utility as a ready-made building block. bldpharm.comarctomsci.com Its structure allows for the direct incorporation of the this compound moiety into a target molecule. This is advantageous in drug discovery and development, where modifying scaffolds with different alkyl groups is a common strategy to optimize properties such as solubility, metabolic stability, and target binding affinity. The branched nature of the 2-ethylbutyl group can influence the conformation of the final compound, potentially enhancing its interaction with a biological target.
Overview of Current Research Trajectories for this compound
While direct research on this compound is limited, the research trajectories for the broader class of 3-aminopyridine derivatives provide a clear indication of its potential applications. These scaffolds are being actively investigated in several areas of therapeutic interest.
For example, various substituted aminopyridines are being explored as:
Kinase Inhibitors: Pyridine-based structures are central to the development of inhibitors for kinases like PIM-1, which are implicated in cancer progression. acs.org
Antiviral Agents: The pyridine-3-yl acetamide (B32628) scaffold has been used to develop potent, non-covalent inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral life cycle. nih.gov
CNS Receptor Ligands: Thieno[2,3-b]pyridine derivatives, synthesized from aminopyridine precursors, are being investigated as ligands for adenosine (B11128) A1 receptors for the potential treatment of epilepsy. nih.gov
Antibacterial Agents: Researchers have designed and synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives that show promising antibacterial activity.
Given these established research avenues, this compound represents a valuable, yet-to-be-explored starting material. Its unique N-alkyl substitution pattern could lead to the discovery of new derivatives with enhanced potency, selectivity, or pharmacokinetic properties within these and other therapeutic areas.
Table 2: Selected Research Applications of Aminopyridine Derivatives
This table summarizes research on related aminopyridine structures, indicating potential areas of application for this compound. acs.orgnih.govnih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(2-ethylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-3-10(4-2)8-13-11-6-5-7-12-9-11/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
QQLGKULYOGONLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Ethylbutyl Pyridin 3 Amine and Its Derivatives
Classical Approaches to N-(2-ethylbutyl)pyridin-3-amine Synthesis
Classical synthetic routes to this compound primarily involve nucleophilic aromatic substitution and reductive amination. These methods, while foundational, often require specific substrate activation or harsh reaction conditions.
Reductive Amination Strategies Involving Pyridine (B92270) Precursors
Reductive amination represents another key classical method for the synthesis of this compound. youtube.com This two-step, one-pot process involves the reaction of 3-aminopyridine (B143674) with 2-ethylbutanal (B1361351) (an aldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. libretexts.org
The initial formation of the imine is typically acid-catalyzed. youtube.com The subsequent reduction of the imine can be achieved using various reducing agents. A common and mild reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (STAB), which is selective for the reduction of imines and protonated imines over carbonyl groups. nih.gov Other reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation can also be employed, though they may require careful control of reaction conditions to avoid side reactions. youtube.comorganic-chemistry.org
A significant advantage of reductive amination is its versatility and the wide availability of starting aldehydes and ketones. organic-chemistry.org However, for less nucleophilic amines, stronger acids may be required to facilitate imine formation, which can sometimes lead to reduced selectivity in the reduction step. nih.gov
Table 2: Reagents for Reductive Amination This table provides general information on reagents used in reductive amination and is not specific to the synthesis of this compound.
| Carbonyl Compound | Amine | Reducing Agent | Acid/Base Catalyst | Solvent |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium triacetoxyborohydride | Acetic Acid | Dichloromethane |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium cyanoborohydride | Mild Acid | Methanol |
| Aldehyde/Ketone | Ammonia (B1221849)/Primary Amine | H₂/Catalyst (e.g., Pd/C) | - | Ethanol/Methanol |
Catalytic Transformations for this compound Construction
Modern synthetic chemistry has seen the rise of powerful catalytic methods for C-N bond formation, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical approaches.
Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aryl amines. wikipedia.orgacsgcipr.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound, this would involve coupling 3-halopyridine (e.g., 3-bromopyridine) with 2-ethylbutylamine.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. libretexts.org
Another important cross-coupling reaction is the Ullmann condensation, which utilizes a copper catalyst to promote the coupling of aryl halides with amines. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures. frontiersin.orgnih.gov
Table 3: Comparison of Buchwald-Hartwig and Ullmann Aminations
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Typical Ligands | Phosphines (e.g., BINAP, Xantphos) | Diamines, Phenanthroline |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more limited, often requires activated aryl halides |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | K₂CO₃, Cs₂CO₃ |
Transition Metal-Mediated Amination Reactions
Beyond palladium and copper, other transition metals have been explored for their ability to mediate C-N bond formation. Nickel-catalyzed amination reactions have emerged as a cost-effective alternative to palladium-catalyzed processes. youtube.com These reactions often proceed through similar catalytic cycles involving oxidative addition and reductive elimination.
Recent advancements have also focused on direct C-H amination, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring with a halide. nih.gov These methods often employ a directing group to guide the catalyst to a specific C-H bond for functionalization. While still an area of active research, these strategies hold significant promise for the efficient synthesis of N-substituted pyridines.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral amines is of great importance in pharmaceutical chemistry. ntnu.no For analogs of this compound that possess a stereocenter, for instance, if the alkyl chain is further substituted, stereoselective synthetic methods are required.
One approach involves the use of chiral catalysts in cross-coupling reactions. Chiral phosphine ligands can be used in Buchwald-Hartwig amination to induce enantioselectivity in the formation of the C-N bond, leading to the preferential formation of one enantiomer of the product. libretexts.org
Another strategy is the stereoselective reduction of a prochiral imine. This can be achieved using a chiral reducing agent or a chiral catalyst in a hydrogenation reaction. For example, a prochiral imine formed from 3-aminopyridine and a suitable ketone could be reduced enantioselectively.
Furthermore, the stereoselective functionalization of C(sp³)–H bonds in saturated nitrogen heterocycles is a rapidly developing field. springernature.com Nickel-catalyzed enantioselective C(sp³)–H alkylation has been shown to be an effective method for constructing chiral C(sp³)–C(sp³) bonds, which could be adapted for the synthesis of chiral analogs. springernature.com
Asymmetric Synthesis Routes
The presence of a stereocenter in the 2-ethylbutyl group necessitates the use of asymmetric synthesis to obtain enantiomerically pure this compound. Key strategies include asymmetric reductive amination and the coupling of pre-synthesized chiral building blocks.
Asymmetric Reductive Amination: Direct asymmetric reductive amination represents a highly atom-economical approach to chiral amines. acs.org This method involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent. For the synthesis of this compound, this would entail the reaction of 3-aminopyridine with 2-ethylbutanal. A chiral transition metal complex, such as a ruthenium-BINAP catalyst, can facilitate the enantioselective reduction of the in situ-formed imine intermediate. acs.org Research on related substrates, like 2-acetyl-6-substituted pyridines, has demonstrated that excellent enantioselectivities (up to >99% ee) and high yields can be achieved using commercially available catalysts under hydrogen pressure. acs.org
Synthesis via Chiral Precursors: An alternative and powerful route involves the initial synthesis of a chiral amine precursor, which is then coupled to the pyridine ring. Biocatalysis, particularly the use of reductive aminases (RedAms), has emerged as a premier method for producing chiral primary amines from prochiral ketones. nih.govrsc.org Fungal RedAms have shown a remarkable ability to utilize ammonia as an amine donor for the asymmetric amination of a wide range of ketones. nih.govnih.gov In a potential synthesis, a RedAm enzyme could convert 2-ethylbutanone to either (R)- or (S)-2-ethylbutylamine with high conversion and enantiomeric excess. nih.govrsc.org This enantiopure amine can then be coupled with a suitable pyridine derivative, such as 3-bromopyridine (B30812), using established cross-coupling methods like the Buchwald-Hartwig amination. wikipedia.org
| Method | Key Reagents | Catalyst/Enzyme | Typical Conditions | Advantage |
| Asymmetric Reductive Amination | 3-Aminopyridine, 2-Ethylbutanal, H₂ | Ru(OAc)₂{(S)-binap} | 0.8 MPa H₂, Ammonium (B1175870) trifluoroacetate | High atom economy, direct synthesis acs.org |
| Biocatalytic Precursor Synthesis | 2-Ethylbutanone, Ammonia | Reductive Aminase (RedAm) | Aqueous buffer, NADPH cofactor, Glucose/GDH for recycling | High enantioselectivity (>97% ee), mild conditions nih.govrsc.org |
Diastereoselective Approaches
When a chiral center is already present in one of the reactants, subsequent reactions that form a new stereocenter must be controlled for diastereoselectivity. The synthesis of derivatives of this compound can leverage this principle.
A common strategy involves the diastereoselective reduction of a substituted pyridine ring that already bears a chiral N-(2-ethylbutyl) group. The existing stereocenter on the side chain can influence the facial selectivity of the hydrogenation of the pyridine ring, leading to the preferential formation of one diastereomer of the corresponding piperidine (B6355638) derivative. Such diastereoselective reductions have been employed in the total synthesis of complex alkaloids where a substituted pyridine is reduced to a piperidine core. nih.gov
Alternatively, a chiral auxiliary can be employed. For instance, reacting a chiral precursor like (R)-alpha-methylbenzylamine with pyridine-3-carboxaldehyde can create an imine, which is then reacted with a phosphine oxide. This sequence generates diastereomerically pure aminophosphine (B1255530) oxides, demonstrating how an auxiliary can direct the formation of a new stereocenter relative to its own. researchgate.net In the context of this compound, if a derivative were synthesized from a chiral precursor like (S)-N-(2-ethylbutyl)-1-phenylethanamine, any subsequent reaction creating a new chiral center on the pyridine ring would proceed diastereoselectively, influenced by the stereochemistry of the secondary amine.
| Approach | Reactants | Key Principle | Potential Outcome |
| Substrate-Controlled Reduction | N-(2-ethylbutyl)pyridinium salt | The existing chiral center on the ethylbutyl group directs the approach of the reducing agent to the pyridine ring. | Diastereomerically enriched N-(2-ethylbutyl)piperidine derivative. nih.gov |
| Chiral Auxiliary | Pyridine-3-carboxaldehyde, Chiral amine (e.g., (R)-α-methylbenzylamine), Diphenylphosphine oxide | The chiral amine auxiliary controls the addition to the aldehyde, leading to separable diastereomers. | Diastereomerically pure aminophosphine oxide derivatives. researchgate.net |
Green Chemistry Principles in this compound Production
Adherence to green chemistry principles is crucial for developing sustainable industrial processes. For pyridine derivatives, this includes using environmentally benign solvents, solvent-free protocols, biocatalysis, and continuous flow systems to minimize waste, energy consumption, and the use of hazardous materials. rasayanjournal.co.inresearchgate.netnih.gov
Solvent-Free Synthesis Protocols
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free N-alkylation can be achieved through several methods. One approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent. A pincer-nickel complex has been shown to effectively catalyze the N-alkylation of 2-aminopyridine (B139424) with various alcohols under solvent-free conditions, achieving high yields and excellent turnover numbers. acs.org This method could be directly applied to the reaction of 3-aminopyridine with 2-ethyl-1-butanol.
Another solvent-free approach involves carrying out the reaction in the gas phase over a heterogeneous catalyst. A patented process describes the N-alkylation of aminopyridines with alcohols by passing the reactants over a solid catalyst at high temperatures (150-320 °C), which can be performed without any solvent. google.com Furthermore, one-pot multicomponent reactions under solvent-free conditions, often assisted by microwave irradiation or mechanical ball-milling, provide an efficient pathway to substituted pyridines, reducing waste and reaction times. rasayanjournal.co.inacademie-sciences.fr
| Method | Reactants | Catalyst | Conditions | Advantage |
| Catalytic N-Alkylation | 3-Aminopyridine, 2-Ethyl-1-butanol | Pincer-Nickel Complex | Solvent-free, 110 °C | High turnover, avoids halide waste. acs.org |
| Gas-Phase Catalysis | 3-Aminopyridine, 2-Ethyl-1-butanol | Heterogeneous supported catalyst | Gas phase, 150-320 °C, no solvent | Continuous production, easy catalyst separation. google.com |
| Reductive Amination | 3-Aminopyridine, 2-Ethylbutanal, NaBH₄ | Acetic Acid | Solvent-free or minimal THF | Mild conditions, readily available reagents. researchgate.net |
Exploration of Biocatalytic Pathways
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions. As mentioned in section 2.3.1, reductive aminases (RedAms) and other oxidoreductases are highly effective for synthesizing chiral amines. researchgate.net
The most viable biocatalytic strategy for producing enantiopure this compound is a chemo-enzymatic route. This involves two key steps:
Biocatalytic synthesis of (R)- or (S)-2-ethylbutylamine: An engineered reductive aminase or amine dehydrogenase (AmDH) can asymmetrically aminate 2-ethylbutanone using ammonia as the nitrogen source. nih.govfrontiersin.org These enzymatic reactions are typically run in aqueous buffers at or near room temperature and can achieve excellent conversions and enantiomeric excess (>99% ee). rsc.orgfrontiersin.org A cofactor recycling system, such as glucose and glucose dehydrogenase (GDH), is used to regenerate the expensive NADPH cofactor, making the process economically feasible. nih.gov
Chemical coupling: The resulting chiral amine is then coupled to a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) via a standard chemical method such as Buchwald-Hartwig or Ullmann condensation.
This combination of a highly selective, green enzymatic step with an efficient chemical coupling step represents a powerful and sustainable pathway to the target molecule.
| Biocatalytic Step | Enzyme Class | Substrate | Product | Key Features |
| Asymmetric Amination | Reductive Aminase (RedAm) / Amine Dehydrogenase (AmDH) | 2-Ethylbutanone, NH₃ | (R)- or (S)-2-Ethylbutylamine | Aqueous medium, ambient temp., >99% ee, generates chiral building block. nih.govfrontiersin.org |
Continuous Flow Chemistry for this compound Synthesis
Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and ease of scalability. organic-chemistry.orgresearchgate.net These features are particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.
A flow process for this compound could be designed in several ways. One potential setup involves the N-alkylation of 3-aminopyridine with a 2-ethylbutyl halide. Solutions of the two reactants would be pumped and combined in a T-mixer before entering a heated reactor coil or a packed-bed reactor containing a solid-supported base. rsc.org This setup allows for rapid optimization of temperature, pressure, and residence time to maximize yield and minimize byproduct formation. The continuous removal of the product from the reaction zone prevents degradation and simplifies purification.
The synthesis of related N-alkylpyridinium salts has been successfully demonstrated in telescoped "one-flow" systems, where multiple reaction steps are performed sequentially without isolating intermediates. tue.nl A similar strategy could be envisioned for a reductive amination, where streams of 3-aminopyridine, 2-ethylbutanal, and a reducing agent are mixed and reacted in a continuous fashion. The use of packed-bed microreactors can further enhance efficiency and catalyst stability, allowing for prolonged, automated production. organic-chemistry.org
| Flow Chemistry Approach | Reactants | Reactor Type | Illustrative Conditions | Key Advantages |
| N-Alkylation | 3-Aminopyridine, 2-Ethylbutyl bromide | Packed-Bed Reactor with solid base | 100-150 °C, 10-30 min residence time | Enhanced safety, easy purification, scalability. rsc.org |
| Reductive Amination | 3-Aminopyridine, 2-Ethylbutanal, H₂ | Packed-Bed with heterogeneous catalyst (e.g., Pd/C) | 50-80 °C, controlled H₂ pressure | Precise control, high throughput, safe handling of H₂. |
| Two-Step Pyridine Functionalization | Pyridine N-oxide -> Nitration -> Deoxygenation | Series of connected microreactors | Step 1: HNO₃/H₂SO₄; Step 2: PCl₃ | Safe handling of energetic intermediates, high yield and selectivity. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of N 2 Ethylbutyl Pyridin 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2-ethylbutyl)pyridin-3-amine
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Two-dimensional (2D) NMR techniques are powerful tools for deciphering complex molecular structures by spreading the NMR signals into two frequency dimensions, which helps to resolve overlapping peaks and establish correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be utilized to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would reveal the spin-spin coupling network within the 2-ethylbutyl group and the pyridine (B92270) ring, helping to trace the connectivity of the aliphatic chain and the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edunih.gov This would allow for the direct assignment of each proton to its corresponding carbon atom in the this compound molecule. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyridine C2 | Expected Signal | Expected Signal | H4, H6 |
| Pyridine C4 | Expected Signal | Expected Signal | H2, H5, H6 |
| Pyridine C5 | Expected Signal | Expected Signal | H4, H6 |
| Pyridine C6 | Expected Signal | Expected Signal | H2, H4, H5 |
| N-CH₂ (butyl) | Expected Signal | Expected Signal | C(butyl)-CH, C(pyridine)-C3 |
| CH (butyl) | Expected Signal | Expected Signal | N-CH₂, C(ethyl)-CH₂, C(ethyl)-CH₃, C(butyl)-CH₂-CH₃ |
| CH₂ (ethyl) | Expected Signal | Expected Signal | CH(butyl), C(ethyl)-CH₃ |
| CH₃ (ethyl) | Expected Signal | Expected Signal | CH(butyl), C(ethyl)-CH₂ |
| CH₂ (butyl chain end) | Expected Signal | Expected Signal | CH(butyl) |
| CH₃ (butyl chain end) | Expected Signal | Expected Signal | CH(butyl), C(butyl)-CH₂ |
In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. These studies could reveal information about molecular packing, conformational polymorphs, and intermolecular interactions.
Vibrational Spectroscopy (FTIR, Raman) for this compound Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. nih.gov These techniques are complementary and would be used to identify characteristic functional groups and to gain insights into the molecular structure of this compound.
The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent parts.
N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration would be expected in the FTIR spectrum, typically in the range of 3300-3500 cm⁻¹. spectroscopyonline.com The position and shape of this band could provide information about hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the 2-ethylbutyl group would be observed below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations would be expected in the fingerprint region of the spectrum.
A table of expected characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |
| C=C, C=N Ring Stretch | 1400 - 1600 | FTIR, Raman |
| C-N Stretch | 1200 - 1350 | FTIR, Raman |
Detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT) calculations, could potentially allow for the identification of different conformers of this compound. nih.govnih.gov Rotational isomers (rotamers) around the C-N bond and within the flexible 2-ethylbutyl chain might have distinct vibrational signatures, particularly in the fingerprint region.
X-ray Crystallography and Crystal Engineering of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule.
The resulting crystal structure would also reveal the details of the intermolecular interactions, such as hydrogen bonds involving the amine proton and the pyridine nitrogen, as well as van der Waals forces, which dictate the crystal packing. nih.gov Understanding these interactions is the basis of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties by controlling the self-assembly of molecules. nsf.govresearchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This technique would provide unequivocal proof of the molecular structure of this compound, revealing exact bond lengths, bond angles, and the conformation of the molecule in the solid state.
For this compound, a successful SCXRD analysis would first require the growth of high-quality single crystals, a process that can be challenging. Once a suitable crystal is obtained and exposed to an X-ray beam, the diffraction pattern is collected and analyzed. wikipedia.org The analysis would yield the dimensions of the unit cell—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal. wikipedia.org
The resulting structural solution would detail the planarity of the pyridine ring and the specific torsion angles describing the orientation of the 2-ethylbutyl substituent relative to the ring. The flexible alkyl chain may exhibit conformational disorder within the crystal lattice. The data obtained would be crucial for understanding the molecule's steric and electronic properties.
Hypothetical Crystallographic Data for this compound This table represents a hypothetical data set based on typical values for similar organic compounds, as direct experimental data is not available.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C11H18N2 |
| Formula Weight | 178.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 Å |
| b (Å) | 8.2 Å |
| c (Å) | 12.1 Å |
| β (°) | 98.5° |
| Volume (Å3) | 1029 Å3 |
| Z (molecules/unit cell) | 4 |
Co-crystallization and Polymorphism Studies of this compound
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. These different forms arise from variations in molecular conformation or packing within the crystal lattice. researchgate.net this compound, with its flexible ethylbutyl group and hydrogen bonding capabilities, is a candidate for exhibiting polymorphism. Different polymorphs could display distinct physical properties, such as melting point, solubility, and stability. Studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-crystallization involves crystallizing the target molecule with a second component, a "coformer," to create a new crystalline solid with a defined stoichiometric ratio. The pyridine nitrogen and the secondary amine in this compound are ideal sites for forming hydrogen bonds with coformers such as carboxylic acids or other compounds with hydrogen bond donor functionalities. mdpi.com This strategy could be employed to improve the compound's physicochemical properties.
Hydrogen Bonding Networks and Supramolecular Architecture
The solid-state structure of this compound would be significantly influenced by intermolecular interactions, primarily hydrogen bonds. The secondary amine group (-NH-) provides a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the amine nitrogen itself can act as hydrogen bond acceptors.
It is anticipated that these functionalities would lead to the formation of a robust hydrogen-bonding network. A common motif in related aminopyridine structures is a chain where the amine N-H of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule (N-H···Npyridine). nih.govresearchgate.net This interaction would link the molecules into one-dimensional chains or tapes. These chains would then pack together, stabilized by weaker van der Waals forces between the alkyl groups, to form the three-dimensional supramolecular architecture. nih.gov The specific arrangement would be confirmed by the single-crystal X-ray diffraction analysis.
Expected Hydrogen Bond Geometries
| Donor (D) - H···Acceptor (A) | Typical D-H (Å) | Typical H···A (Å) | Typical D···A (Å) | Typical Angle (°) |
|---|---|---|---|---|
| N-H···N(pyridine) | 0.88 | 2.1 - 2.3 | 2.9 - 3.1 | 160 - 175 |
| N-H···N(amine) | 0.88 | 2.2 - 2.4 | 3.0 - 3.2 | 150 - 165 |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₁₈N₂), HRMS would verify the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. unito.it The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecular ion [M+H]⁺ would be expected to undergo characteristic fragmentation pathways. The most likely fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the amine nitrogen. This would result in the loss of an ethyl radical, leading to a prominent fragment ion. Another key fragmentation would be the loss of the entire 2-ethylbutyl group.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 179.1543 | [C11H19N2]+ | Molecular Ion [M+H]+ |
| 150.1128 | [C9H12N2]+ | Loss of an ethyl radical (•C2H5) via alpha-cleavage |
| 94.0522 | [C5H6N2]+ | Loss of the 2-ethylbutyl radical (•C6H13) |
| 79.0444 | [C5H5N]+ | Fragment of the pyridine ring |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral this compound Derivatives
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a response in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).
However, if a chiral center were introduced into the molecule, for instance, through substitution on the ethylbutyl chain to create a chiral derivative, then ECD and VCD would become indispensable tools for its stereochemical characterization.
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule's stereocenters. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a chiral derivative could be unambiguously assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides information about the stereochemistry based on the vibrational modes of the molecule. VCD is particularly powerful for determining the absolute configuration of complex molecules and for studying their conformation in solution.
For any newly synthesized chiral derivative of this compound, a combination of these chiroptical methods with computational modeling would be the state-of-the-art approach to confirm its absolute stereostructure.
Computational and Theoretical Investigations of N 2 Ethylbutyl Pyridin 3 Amine
Quantum Chemical Calculations for N-(2-ethylbutyl)pyridin-3-amine
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By applying DFT, researchers can determine the optimized geometry of this compound, calculating key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Furthermore, DFT calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the amine nitrogen, while the LUMO would likely be distributed over the pyridine ring.
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.9 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.9 eV | Suggests good kinetic stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring, indicating its role as a primary site for protonation and interaction with electrophiles. The area around the amine hydrogen would exhibit a positive potential (blue), highlighting its potential for hydrogen bonding.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. arxiv.orgnih.gov Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. Machine learning and AI-driven methods are increasingly being used to enhance the accuracy of these predictions by accounting for solvent effects. arxiv.org
| Atom | Hypothetical Predicted 13C Chemical Shift (ppm) | Hypothetical Predicted 1H Chemical Shift (ppm) |
| Pyridine C2 | 140.5 | 8.10 |
| Pyridine C4 | 135.2 | 7.95 |
| Pyridine C5 | 123.8 | 7.15 |
| Pyridine C6 | 142.1 | 8.25 |
| Ethylbutyl CH | 55.4 | 3.20 |
| Ethylbutyl CH₂ | 28.9 | 1.50 |
| Ethylbutyl CH₃ | 11.2 | 0.90 |
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as N-H stretching, C-N stretching, or aromatic ring vibrations.
Molecular Dynamics (MD) Simulations of this compound
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com This provides insight into conformational changes and interactions with other molecules.
Conformational Space Exploration
The 2-ethylbutyl group attached to the amine is flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface of this compound to identify its most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions and properties. The simulations would track the rotation around the C-N and C-C single bonds of the ethylbutyl side chain to map out the conformational landscape.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly useful for studying how a molecule interacts with its environment. By simulating this compound in a solvent, such as water or an organic solvent, researchers can analyze the formation and dynamics of intermolecular hydrogen bonds between the solvent and the pyridine nitrogen or the amine group. nih.govrsc.org These simulations also provide insights into how the solvent affects the conformational preferences of the molecule. The results are critical for understanding the molecule's solubility and how it behaves in a biological or chemical system.
Mechanistic Insights into this compound Reactivity via Computational Approaches
Computational chemistry provides a powerful lens through which the reactivity of this compound can be understood at a molecular level. By employing theoretical models, it is possible to map out the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. These computational approaches allow for the characterization of transient species like transition states and the elucidation of the most energetically favorable reaction pathways. This section delves into the application of such methods to understand the chemical behavior of this compound.
The reactivity of this compound is primarily governed by the nucleophilic character of its two nitrogen atoms: the sp³-hybridized exocyclic amino nitrogen and the sp²-hybridized nitrogen within the pyridine ring. The electron-donating nature of the 2-ethylbutyl group enhances the nucleophilicity of the exocyclic nitrogen, making it a likely site for reactions such as alkylation or acylation. Computational studies on similar, yet simpler, systems like 3-aminopyridine (B143674) have laid the groundwork for understanding its electronic structure and vibrational properties. researchgate.netresearchgate.net Theoretical analyses can predict which of the nitrogen atoms is more basic and therefore more likely to be protonated or to act as the primary nucleophile in a given reaction. For instance, in many aminopyridines, the ring nitrogen is more basic, but the exocyclic amino group's reactivity can be enhanced by its substituent.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A cornerstone of computational reaction mechanism analysis is the localization of the transition state (TS). The transition state represents the highest energy point along the minimum energy path between reactants and products. libretexts.org Its geometry and energy determine the kinetic feasibility of a reaction. For a hypothetical SN2 reaction, such as the methylation of this compound with methyl iodide, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure.
The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the breaking of the N-H bond (if applicable) and the formation of the new N-C bond, or the attack of the nitrogen on the electrophile.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway downhill from the transition state, connecting it to the corresponding reactant and product energy minima. libretexts.org This confirms that the located TS is indeed the correct one for the reaction of interest. The IRC path provides a clear visualization of the geometric changes occurring throughout the reaction, such as bond stretching and angle bending.
Illustrative Data for a Hypothetical Reaction: N-Methylation
To demonstrate these concepts, the following table presents hypothetical data for the N-methylation of the exocyclic amino group of this compound.
| Parameter | Reactant Complex (R) | Transition State (TS) | Product Complex (P) |
| Relative Energy (kcal/mol) | 0.00 | +15.2 | -5.8 |
| Key Bond Distance (N-C) (Å) | 3.10 | 2.15 | 1.47 |
| Key Bond Distance (C-I) (Å) | 2.14 | 2.55 | 3.80 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Note: This data is illustrative and represents typical values for an SN2 reaction, not specific experimental or calculated results for this compound.
Reaction Pathway Elucidation and Energy Profile Determination
By combining the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative description of the reaction's thermodynamics (the energy difference between products and reactants) and kinetics (the activation energy barrier).
Computational studies on related pyridine systems have shown that the reaction pathway can be significantly influenced by factors such as the choice of electrophile, solvent, and the presence of substituents on the pyridine ring. rsc.orgscispace.com For this compound, two primary competing pathways for reactions like alkylation would be attack at the exocyclic N-amino group versus attack at the pyridine ring N-atom.
DFT calculations can determine the activation barriers for both pathways. It is generally expected that the exocyclic amine, being less sterically hindered and having its nucleophilicity enhanced by the alkyl group, might present a lower activation barrier for many electrophiles compared to the pyridine nitrogen. However, the inherent basicity of the pyridine nitrogen could make it the preferred site of protonation or reaction with certain Lewis acids.
The energy profile below illustrates a hypothetical comparison between these two competing pathways.
Illustrative Reaction Energy Profile Data
| Species | Pathway 1: Exocyclic N-Attack (kcal/mol) | Pathway 2: Pyridine N-Attack (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +15.2 | +18.5 |
| Products | -5.8 | -2.1 |
Note: This data is illustrative and designed to show a kinetic preference for exocyclic N-alkylation, a plausible but not definitively proven outcome without specific calculations.
These computational investigations provide indispensable mechanistic details. They allow for the prediction of regioselectivity, the assessment of reaction feasibility, and a fundamental understanding of the electronic and steric factors that control the reactivity of complex molecules like this compound. While specific published data for this compound is not available, the principles derived from studies on analogous aminopyridines and general nucleophilic substitution reactions provide a robust framework for its theoretical investigation. scispace.comntu.edu.sg
Chemical Reactivity and Transformation Studies of N 2 Ethylbutyl Pyridin 3 Amine
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring of N-(2-ethylbutyl)pyridin-3-amine
The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org This deactivation is somewhat mitigated by the electron-donating amino group at the 3-position. Electrophilic attack on the pyridine ring of this compound is anticipated to occur preferentially at positions ortho and para to the activating amino group, namely the 2-, 4-, and 6-positions. However, the nitrogen atom of the pyridine ring itself is the most basic site and can be attacked by electrophiles, which further deactivates the ring towards substitution. libretexts.org
Studies on related 3-aminopyridine (B143674) systems show that direct electrophilic substitution can be challenging and often requires harsh conditions. For instance, nitration of pyridine itself gives low yields even under vigorous conditions. ntnu.no However, the presence of an amino group can facilitate these reactions. To achieve more controlled and regioselective substitution, the amino group is often protected, for example, as a pivaloylamide. This allows for directed ortho-lithiation, a powerful tool for introducing electrophiles at specific positions on the pyridine ring. acs.org This strategy could be applied to this compound to achieve functionalization at the 2- and 4-positions.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Notes |
| HNO₃/H₂SO₄ | Mixture of 2-nitro and 4-nitro derivatives | Harsh conditions required; potential for N-oxidation. |
| Br₂/FeBr₃ | Mixture of 2-bromo and 4-bromo derivatives | Lewis acid catalyst necessary. |
| SO₃/H₂SO₄ | Pyridine-3-sulfonic acid derivative | High temperatures typically required. |
| 1. n-BuLi, 2. E⁺ | 2- and 4-substituted derivatives | Requires prior protection of the amine group. |
Reactions at the Amine Nitrogen and Pyridine Nitrogen Centers
The two nitrogen atoms in this compound exhibit distinct reactivities. The exocyclic secondary amine is more nucleophilic than the pyridine ring nitrogen and will preferentially react with many electrophiles.
Alkylation and Acylation Reactions
Alkylation: The secondary amine nitrogen is readily alkylated. However, direct alkylation of aminopyridines can be complex, as the pyridine nitrogen can also be alkylated, leading to the formation of quaternary pyridinium (B92312) salts. publish.csiro.au To achieve selective N-alkylation of the amino group, indirect methods are often employed. One common strategy involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com Another approach is to first protect the pyridine nitrogen, perform the alkylation on the exocyclic amine, and then deprotect. For 3-aminopyridines, N-monoalkylation has been achieved using a carboxylic acid and sodium borohydride (B1222165), providing the corresponding alkylaminopyridine under mild conditions. researchgate.net
Acylation: Acylation of this compound is expected to occur chemoselectively at the more nucleophilic exocyclic amino group. researchgate.net Studies on the acetylation of aminopyridines indicate that for 3-aminopyridine, the reaction proceeds directly at the amino nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine (B3432731), where reaction can occur through a ring N-acetyl intermediate. publish.csiro.au The use of various acylating agents, such as acid chlorides or anhydrides, would yield the corresponding N-acyl derivatives.
Table 2: Representative Alkylation and Acylation Reactions
| Reagent | Product Type | Reaction Conditions |
| Alkyl Halide (e.g., CH₃I) | N,N-dialkylaminopyridine / Quaternary Salt | Can lead to a mixture of products. libretexts.org |
| Carboxylic Acid / NaBH₄ | N-alkylated aminopyridine | Mild conditions for mono-alkylation. researchgate.net |
| Acyl Chloride (e.g., CH₃COCl) | N-acylaminopyridine | Typically occurs at the exocyclic amine. researchgate.net |
| Acetic Anhydride | N-acetylaminopyridine | Direct acetylation of the amino group. publish.csiro.au |
Formation of N-Oxides and Quaternary Salts
N-Oxides: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. For 3-aminopyridines, N-oxidation can be achieved, and the resulting 3-aminopyridine N-oxide is a stable compound.
Quaternary Salts: The pyridine nitrogen is basic and reacts with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.org This reaction, known as the Menshutkin reaction, is a common transformation for pyridines. nih.gov The formation of a quaternary salt permanently introduces a positive charge on the pyridine ring, significantly altering its reactivity.
Oxidation and Reduction Chemistry of this compound
Oxidation: Besides the formation of N-oxides, the aminopyridine core can undergo other oxidative transformations. For instance, oxidative dimerization of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has been observed, leading to complex polyheterocyclic structures. nih.gov While the specific oxidative behavior of this compound is not documented, similar complex reactions could potentially occur under specific oxidative conditions. The oxidation of 3-aminopyridine adenine (B156593) dinucleotide phosphate (B84403) with periodate (B1199274) resulted in the cleavage of the dinucleotide, indicating that complex biomolecules containing this moiety can undergo oxidative degradation. nih.gov
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various hydrogenation conditions, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. rsc.org This transformation converts the aromatic heterocycle into a saturated one, drastically changing its chemical and physical properties. The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting piperidine.
Functionalization and Derivatization Strategies for this compound
The versatile structure of this compound allows for a wide range of functionalization and derivatization strategies to synthesize novel molecules with potentially interesting properties.
Introduction of Heteroatoms and Carbon-Carbon Bonds
Introduction of Heteroatoms: Halogenation, as an electrophilic substitution reaction, can introduce halogen atoms onto the pyridine ring, typically at the 2- and 4-positions. These halogenated derivatives can then serve as versatile intermediates for further functionalization through cross-coupling reactions. For example, a chloro-substituted aminopyridine can be a precursor for the synthesis of imidazopyridines. nih.gov
Carbon-Carbon Bond Formation: The introduction of new carbon-carbon bonds is a cornerstone of organic synthesis. For pyridines, this can be achieved through various methods. One powerful approach is the use of organometallic reagents in cross-coupling reactions, such as Suzuki or Stille couplings, with halogenated pyridine derivatives. rsc.org Another strategy involves the directed lithiation of a protected aminopyridine followed by reaction with a carbon electrophile. acs.org Furthermore, C-H functionalization is an emerging area that allows for the direct formation of C-C bonds on the pyridine ring, offering a more atom-economical approach. nih.gov
Synthesis of Polyfunctional this compound Derivatives
The synthesis of polyfunctional derivatives of this compound can be achieved by targeting either the pyridine ring or the secondary amine. The introduction of additional functional groups can significantly alter the molecule's chemical and physical properties.
Functionalization of the Pyridine Ring:
The pyridine ring of N-alkyl-3-aminopyridines can be functionalized through various methods, primarily electrophilic substitution and metal-catalyzed cross-coupling reactions. The directing effect of the amino group influences the position of substitution.
Halogenation: The introduction of a halogen atom onto the pyridine ring serves as a key step for further derivatization through cross-coupling reactions. For instance, N-Boc-3-aminopyridine can be halogenated at the 4-position via directed ortho-metalation followed by treatment with a halogen source like hexachloroethane (B51795) or 1,2-dibromoethane. nih.gov Subsequent deprotection and N-alkylation would yield the corresponding halogenated this compound.
Nitration: Nitration of the pyridine ring introduces a nitro group, which can be a precursor for other functional groups. The nitration of 3-nitropyridine (B142982) has been shown to occur selectively at the para-position to the nitro group under certain conditions. ntnu.no
Cross-Coupling Reactions: Halogenated this compound derivatives can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce carbon-carbon and carbon-heteroatom bonds, leading to a wide array of polyfunctional derivatives.
Functionalization of the Amino Group:
The secondary amine of this compound is a nucleophilic center and can readily react with various electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. This transformation can be useful for introducing carbonyl functionalities and for modulating the electronic properties of the pyridine ring.
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base, would lead to the formation of sulfonamides. researchgate.net
Further Alkylation: While the synthesis of the title compound involves mono-alkylation of 3-aminopyridine, further alkylation of the secondary amine is possible, leading to the formation of a tertiary amine.
The following table provides a summary of potential reactions for the synthesis of polyfunctional this compound derivatives, based on known reactions of 3-aminopyridine and its analogues.
| Reaction Type | Reagents and Conditions | Expected Product Type |
| Halogenation | N-Boc-3-aminopyridine, n-BuLi, then C2Cl6 or C2H4Br2 | 4-Halo-N-(2-ethylbutyl)pyridin-3-amine (after deprotection and alkylation) |
| Nitration | HNO3/H2SO4 | Nitro-N-(2-ethylbutyl)pyridin-3-amine |
| Suzuki Coupling | 4-Bromo-N-(2-ethylbutyl)pyridin-3-amine, Arylboronic acid, Pd catalyst, base | 4-Aryl-N-(2-ethylbutyl)pyridin-3-amine |
| Acylation | Acyl chloride, base | N-acyl-N-(2-ethylbutyl)pyridin-3-amine |
| Sulfonylation | Sulfonyl chloride, base | N-sulfonyl-N-(2-ethylbutyl)pyridin-3-amine |
Kinetic and Mechanistic Studies of this compound Reactions
While specific kinetic and mechanistic studies on this compound are not extensively documented in the literature, the reaction mechanisms can be inferred from studies on analogous 3-aminopyridine systems.
Mechanism of Electrophilic Aromatic Substitution:
Mechanism of Nucleophilic Substitution on the Pyridine Ring:
Nucleophilic aromatic substitution on the pyridine ring, particularly on halogenated derivatives, typically proceeds through an SNAr mechanism. This involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring.
Mechanism of N-Alkylation and N-Acylation:
The reactions at the amino group, such as N-alkylation and N-acylation, proceed through standard nucleophilic substitution or nucleophilic acyl substitution mechanisms, respectively. In N-alkylation, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. In N-acylation, the amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product.
A study on the three-component reaction of triethyl orthoformate, an amine, and diethyl phosphite (B83602) to form N-substituted α-amino-gem-bisphosphonates proposes a mechanism involving the initial condensation of the amine with the orthoformate to form an imine intermediate. mdpi.com This is followed by the nucleophilic addition of diethyl phosphite to the C=N bond. mdpi.com A similar stepwise mechanism can be envisioned for other multi-component reactions involving this compound.
The following table summarizes the likely mechanistic pathways for key reactions of this compound.
| Reaction Type | Probable Mechanism | Key Intermediates |
| Electrophilic Aromatic Substitution | SEAr | Sigma complex (Arenium ion) |
| Nucleophilic Aromatic Substitution | SNAr | Meisenheimer complex |
| N-Alkylation | SN2 | - |
| N-Acylation | Nucleophilic Acyl Substitution | Tetrahedral intermediate |
Coordination Chemistry and Ligand Design Incorporating N 2 Ethylbutyl Pyridin 3 Amine
Synthesis and Characterization of Metal Complexes with N-(2-ethylbutyl)pyridin-3-amine
While no specific examples exist for this compound, the synthesis of metal complexes with analogous pyridin-3-amine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent (e.g., ethanol, methanol, acetonitrile) would be crucial in isolating solid complexes. jscimedcentral.comias.ac.in
Transition Metal Complexes and Their Geometries
Hypothetically, this compound would be expected to form complexes with a variety of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). jscimedcentral.commdpi.com The geometry of these complexes would depend on the metal ion's coordination preferences, the metal-to-ligand ratio, and the presence of other coordinating anions or solvent molecules. Common geometries for transition metal complexes with monodentate or bidentate N-donor ligands include tetrahedral, square planar, and octahedral. mdpi.comnih.gov
Main Group Metal Adducts of this compound
Similarly, adducts with main group metals such as lead(II) or tin(IV) could potentially be synthesized. The coordination would likely involve the nitrogen atoms of the pyridine (B92270) ring and the amino group, forming adducts with geometries influenced by the steric bulk of the 2-ethylbutyl group.
Ligand Binding Modes and Coordination Properties of this compound
The coordination behavior of this compound would be dictated by the two potential donor sites: the pyridine ring nitrogen and the secondary amine nitrogen.
Monodentate vs. Bidentate Coordination
This compound could act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the amino nitrogen. The pyridine nitrogen is generally a good σ-donor, and its coordination is a common feature in many metal complexes. jscimedcentral.com Alternatively, the ligand could act as a bidentate ligand, forming a chelate ring by coordinating through both nitrogen atoms. The stability of such a chelate would depend on the size of the resulting ring.
Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Incorporating this compound
The presence of both a pyridine ring and a secondary amine group offers potential for the formation of supramolecular assemblies through hydrogen bonding. nih.govrsc.org The N-H proton of the amine could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor.
In the context of Metal-Organic Frameworks (MOFs), this compound could serve as a linker, connecting metal nodes. rsc.org The specific binding mode (monodentate or bidentate) and the steric profile of the ligand would influence the dimensionality and topology of the resulting framework. However, without experimental evidence, the formation and structure of any such materials remain purely conjectural.
Lack of Specific Research Data Precludes Article Generation on the Catalytic Applications of this compound
A thorough investigation into the scientific literature reveals a significant gap in research specifically detailing the catalytic applications of the chemical compound this compound and its metal complexes. Despite a comprehensive search for scholarly articles, patents, and research data, no specific information was found regarding its use in either homogeneous or heterogeneous catalysis.
The initial aim was to construct a detailed article focusing on the coordination chemistry and ligand design of this compound, with a specific emphasis on its role in catalytic processes. The proposed structure of the article included sections on its application in homogeneous catalysis for organic transformations and its use in heterogeneous catalysis, including immobilized systems. However, the absence of published research on this particular compound prevents the generation of an evidence-based and scientifically accurate article.
While the broader field of pyridine-containing ligands in catalysis is well-documented, with numerous examples of their application in various chemical transformations, these findings are not directly applicable to this compound. Extrapolation from related compounds would be speculative and would not meet the required standards of scientific accuracy.
Consequently, the requested article, which was to be strictly focused on this compound and structured around a detailed outline of its catalytic uses, cannot be produced at this time due to the lack of available data. Further research and publication in the field would be necessary to provide the foundational information required for such a review.
Applications of N 2 Ethylbutyl Pyridin 3 Amine in Materials Science and Sensor Technologies
N-(2-ethylbutyl)pyridin-3-amine as a Precursor for Functional Polymeric Materials
The presence of a secondary amine and an aromatic pyridine (B92270) ring makes this compound a versatile building block, or monomer, for the synthesis of functional polymers.
This compound can be integrated into polymeric structures through various polymerization techniques. The secondary amine group provides a reactive site for incorporation into polymer backbones. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The pyridine ring, with its nitrogen atom, can also participate in coordination polymerization.
Alternatively, the molecule can be attached as a pendant group to a pre-existing polymer backbone. This post-polymerization modification allows for the precise introduction of the amine and pyridine functionalities onto a polymer chain, tailoring the material's properties for specific applications. google.com
The incorporation of this compound into a polymer is expected to significantly influence the material's properties. The rigid pyridine ring can enhance the thermal stability of the polymer by restricting the segmental motion of the polymer chains. The amine group can participate in hydrogen bonding, further increasing the intermolecular forces and contributing to a higher glass transition temperature and improved mechanical strength.
The optical properties of the resulting polymers could also be tailored. The pyridine moiety can impart fluorescence to the polymer, making it suitable for applications in optoelectronics, such as in the fabrication of organic light-emitting diodes (OLEDs). The 2-ethylbutyl group, being a branched alkyl chain, can improve the solubility of the polymer in organic solvents, which is advantageous for processing and film formation.
Table 1: Hypothetical Impact of this compound Incorporation on Polymer Properties
| Property | Expected Impact | Rationale |
| Thermal Stability | Increased | Introduction of rigid pyridine rings into the polymer structure. |
| Glass Transition Temp. | Increased | Enhanced intermolecular forces due to hydrogen bonding from the amine groups. |
| Solubility | Improved | The branched 2-ethylbutyl group can disrupt polymer chain packing, enhancing solubility. |
| Optical Properties | Potential for Fluorescence | The pyridine ring is a known fluorophore. |
Chemosensing Platforms Based on this compound
The unique chemical features of this compound make it a promising candidate for the development of chemosensors for the detection of various analytes.
A chemosensor based on this compound would rely on the specific interactions between the analyte and the pyridine and amine functional groups. The nitrogen atom of the pyridine ring and the secondary amine can act as binding sites for metal ions through coordination. The selectivity for a particular metal ion can be tuned by modifying the steric and electronic environment around these binding sites. The lone pair of electrons on the pyridine nitrogen makes it a good Lewis base, enabling it to interact with Lewis acidic species.
The binding of an analyte to the this compound moiety would need to be coupled to a measurable output signal. In a fluorescent chemosensor, the binding event could lead to a change in the fluorescence intensity or a shift in the emission wavelength. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). mdpi.com For example, in a PET sensor, the amine group might quench the fluorescence of the pyridine ring in the free state. Upon binding to a metal ion, the quenching process could be inhibited, leading to a "turn-on" fluorescent response.
Chemosensors derived from this compound could potentially be used for the detection of heavy metal ions in environmental monitoring. For instance, the pyridine-amine structure could be designed to be selective for ions like Cu²⁺, Fe³⁺, or Hg²⁺, which are significant environmental pollutants. semanticscholar.org In industrial settings, such sensors could be employed for process control, for example, by monitoring the concentration of specific metal catalysts. The development of such sensors would require careful optimization of the sensor's structure to achieve high selectivity and sensitivity for the target analyte.
Table 2: Potential Analytes for a this compound-Based Chemosensor
| Analyte Class | Potential Binding Site | Detection Principle |
| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Pyridine and Amine Nitrogens | Fluorescence Turn-on/Turn-off, Colorimetric Change |
| Protons (pH sensing) | Pyridine Nitrogen | Change in Absorption or Fluorescence |
| Anions | Protonated Amine Group | Electrostatic Interaction leading to a signal change |
Integration of this compound in Optoelectronic Materials
The unique structure of this compound, which combines an electron-rich pyridine ring with an amino group, suggests its potential for use in optoelectronic materials. The nitrogen atom in the pyridine ring and the amino substituent can act as electron-donating or -accepting moieties, influencing the molecule's electronic behavior and making it a candidate for various applications.
Photophysical Properties and Luminescence Characteristics
The photophysical properties of pyridin-3-amine derivatives are of considerable interest. Unsubstituted aminopyridines can exhibit notable fluorescence, and their emission characteristics can be tuned by modifying their chemical structure. nih.gov The introduction of substituents can alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the fluorescence quantum yield and emission wavelength. beilstein-journals.org
Table 1: Representative Photophysical Data for Aminopyridine Derivatives
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Reference |
| 2-Aminopyridine (B139424) | ~290 | ~350 | ~0.02 | General Knowledge |
| 3-Aminopyridin-2(1H)-one derivatives | 350-400 | 450-550 | up to 0.78 | researchgate.net |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | mdpi.com |
Note: This table presents data for related aminopyridine compounds to illustrate the range of observed photophysical properties, as specific data for this compound is not available.
Role of this compound in Redox-Active Materials for Energy Applications
The ability of pyridine derivatives to undergo reversible oxidation and reduction processes makes them attractive for applications in redox-active materials, particularly for energy storage. These materials are central to the development of batteries and supercapacitors.
Recent research has explored the use of pyridine derivatives in aqueous redox flow batteries and as redox-active scaffolds for various applications. mdpi.com The electrochemical behavior of these compounds is influenced by the nature of the substituents on the pyridine ring. Electron-donating groups, such as the 2-ethylbutyl group in this compound, are expected to lower the oxidation potential, making the compound easier to oxidize.
Future Directions and Emerging Research Opportunities for N 2 Ethylbutyl Pyridin 3 Amine
Development of Novel and Efficient Synthetic Strategies
Currently, the synthesis of N-alkylated pyridin-3-amines can be approached through several established chemical reactions. However, the development of more efficient, sustainable, and scalable methods for the specific synthesis of N-(2-ethylbutyl)pyridin-3-amine is a primary area for future research.
Traditional methods for the N-alkylation of aminopyridines often involve the reaction of 3-aminopyridine (B143674) with an appropriate alkyl halide, such as 1-bromo-2-ethylbutane, often in the presence of a base. Another common approach is reductive amination, which would involve the reaction of 3-aminopyridine with 2-ethylbutanal (B1361351) in the presence of a reducing agent.
Future research should focus on the development of catalytic systems that can achieve this transformation under milder conditions, with higher yields and greater selectivity. This could include the exploration of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully applied to a wide range of aminopyridine derivatives. rsc.org Photocatalytic methods, which can often be performed at room temperature and with visible light, also present a promising avenue for the development of greener synthetic routes.
| Potential Synthetic Route | Key Reactants | Potential Advantages |
| Nucleophilic Substitution | 3-aminopyridine, 1-bromo-2-ethylbutane | Straightforward, well-established method. |
| Reductive Amination | 3-aminopyridine, 2-ethylbutanal | Utilizes readily available starting materials. |
| Buchwald-Hartwig Amination | 3-halopyridine, 2-ethylbutylamine | High efficiency and broad substrate scope. rsc.org |
| Photocatalysis | 3-aminopyridine, suitable alkylating agent | Mild reaction conditions, sustainable approach. |
Exploration of Advanced Functionalization and Derivatization
Beyond its initial synthesis, the future of this compound in various applications will depend on the ability to further modify its structure. The pyridine (B92270) ring offers several positions for functionalization, which could be used to tune the molecule's electronic, physical, and biological properties.
A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the C-4 and C-6 positions of the pyridine ring, due to the directing effects of the nitrogen atom and the amino group. Future research should explore novel directing group strategies or catalyst systems that can overcome these challenges and allow for precise modification of the this compound scaffold. This could involve the use of removable directing groups that temporarily block certain positions on the ring, allowing for functionalization at otherwise disfavored sites.
Furthermore, derivatization of the secondary amine could lead to the synthesis of a diverse library of compounds with potentially new and interesting properties. For example, acylation or sulfonylation of the amine could be explored to create amides and sulfonamides, which are common functional groups in many biologically active molecules.
Design of Multifunctional Materials Leveraging this compound
The pyridine and amine moieties within this compound suggest its potential as a building block for multifunctional materials. The pyridine nitrogen can act as a ligand for metal coordination, opening up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing.
The amine group provides a site for polymerization or for grafting onto other materials. For instance, it could be incorporated into polymer backbones to create materials with specific thermal or optical properties. The 2-ethylbutyl group, being a branched alkyl chain, could influence the solubility and processing characteristics of such materials.
Future research in this area would involve the systematic investigation of the coordination chemistry of this compound with various metal ions and the exploration of its use as a monomer in polymerization reactions.
Integration into Sustainable Chemical Processes and Circular Economy Concepts
As the chemical industry moves towards more sustainable practices, the development of processes that utilize renewable feedstocks and minimize waste is crucial. Future research on this compound should consider its potential role in a circular economy.
This could involve investigating its synthesis from bio-based starting materials. For example, 2-ethylbutanal can be derived from bio-based alcohols. Furthermore, exploring the recyclability and degradability of materials derived from this compound will be an important aspect of its long-term viability. The development of catalytic systems that allow for the efficient synthesis and, if necessary, decomposition of this compound and its derivatives would be a significant contribution to sustainable chemistry.
Addressing Current Limitations and Challenges in this compound Research
The most significant limitation currently facing research on this compound is the lack of fundamental data. There is a pressing need for a thorough characterization of its physical and chemical properties, including its spectroscopic data, crystal structure, and reactivity profile.
A key challenge will be to develop a research framework for a molecule with limited precedent in the literature. This will require a systematic approach, starting with the optimization of its synthesis and moving towards a comprehensive evaluation of its properties and potential applications. Overcoming the inherent challenges of pyridine functionalization will also be a critical hurdle to unlock the full potential of this compound.
Q & A
Basic: What are the optimal synthetic routes for N-(2-ethylbutyl)pyridin-3-amine?
Methodological Answer:
Synthesis typically involves a multi-step approach:
- Step 1: Alkylation of pyridin-3-amine with 2-ethylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields can be optimized by controlling stoichiometry and reaction time.
- Validation: Confirm product identity using (e.g., characteristic shifts for the ethylbutyl chain at δ 0.8–1.5 ppm) and LC-MS for molecular ion verification .
Basic: How to characterize the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography: Grow single crystals via slow evaporation in ethanol. Use SHELXL for structure refinement, focusing on bond angles (C-N-C in pyridine) and torsional parameters of the ethylbutyl chain .
- Spectroscopy: to confirm substitution patterns (e.g., pyridine C3 amine at ~150 ppm). IR spectroscopy for N-H stretching (~3350 cm⁻¹) .
Advanced: How to model the electronic structure and reactivity of this compound using DFT?
Methodological Answer:
- Functional Selection: Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to balance accuracy and computational cost. Include exact-exchange terms to improve thermochemical predictions (e.g., ionization potentials) .
- Key Outputs:
Advanced: How to resolve discrepancies between experimental and computational bond lengths in crystallographic data?
Methodological Answer:
- Refinement Strategy: Use SHELXL’s TWIN and BASF commands to handle twinning or anisotropic displacement parameters. Compare DFT-optimized geometries (e.g., at the ωB97X-D/def2-TZVP level) with experimental data to identify systematic errors .
- Case Study: For pyridin-3-amine derivatives, C-N bond lengths often deviate by <0.02 Å between theory and experiment; larger discrepancies may indicate crystal packing effects .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds (e.g., >200°C for similar amines).
- pH Stability: Incubate in buffered solutions (pH 1–13) for 24 hours. Monitor degradation via HPLC, focusing on amine protonation/deprotonation effects on solubility .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., N-(2-methylpentyl) or N-(cyclohexyl)) and test in bioassays (e.g., enzyme inhibition).
- Data Analysis: Use multivariate regression to correlate logP, steric bulk (e.g., Taft parameters), and activity. For example, elongated alkyl chains may enhance membrane permeability but reduce target binding .
Advanced: How to address conflicting spectroscopic data during structure elucidation?
Methodological Answer:
- Multi-Technique Validation: Combine to confirm amine connectivity and HRMS for exact mass. For ambiguous NOESY signals, use DFT-predicted -couplings to validate rotamer populations .
Basic: What purification techniques maximize yield and purity?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities.
- Recrystallization: Use ethanol/water (7:3) to exploit solubility differences. Monitor crystal growth via microscopy to avoid polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
